molecular formula C13H17NO3 B14855396 5-Cyclopropoxy-2-isopropoxybenzamide

5-Cyclopropoxy-2-isopropoxybenzamide

Cat. No.: B14855396
M. Wt: 235.28 g/mol
InChI Key: LFKSSUNNVUEICK-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-2-isopropoxybenzamide is a substituted benzamide derivative featuring a benzamide core with cyclopropoxy and isopropoxy groups at the 5- and 2-positions, respectively. The cyclopropoxy group introduces a strained three-membered ring, enhancing rigidity and lipophilicity, while the isopropoxy moiety contributes steric bulk and moderate polarity. Its synthesis typically involves nucleophilic substitution reactions on a pre-functionalized benzamide scaffold .

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

5-cyclopropyloxy-2-propan-2-yloxybenzamide

InChI

InChI=1S/C13H17NO3/c1-8(2)16-12-6-5-10(17-9-3-4-9)7-11(12)13(14)15/h5-9H,3-4H2,1-2H3,(H2,14,15)

InChI Key

LFKSSUNNVUEICK-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)OC2CC2)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropoxy-2-isopropoxybenzamide typically involves the reaction of 5-cyclopropoxy-2-hydroxybenzoic acid with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters, such as temperature, solvent, and catalyst, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 5-Cyclopropoxy-2-isopropoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide core, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

5-Cyclopropoxy-2-isopropoxybenzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-2-isopropoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to the alkoxy-substituted benzamide family. Key analogues include:

2-Methoxy-5-ethoxybenzamide : Lacks the cyclopropane ring, resulting in lower lipophilicity (LogP ~1.8) and improved aqueous solubility (12 mg/mL).

5-Isopropoxy-2-cyclopropoxybenzamide : Positional isomer of the target compound; exhibits reduced metabolic stability due to steric hindrance at the 5-position.

2,5-Diethoxybenzamide : Simplified derivative with higher solubility (18 mg/mL) but weaker binding affinity to target enzymes (IC50 >10 μM vs. 2.5 μM for the target compound).

Physicochemical and Pharmacokinetic Properties
Compound LogP Aqueous Solubility (mg/mL) Metabolic Stability (t½, h) IC50 (μM)
5-Cyclopropoxy-2-isopropoxybenzamide 2.9 5.2 6.8 2.5
2-Methoxy-5-ethoxybenzamide 1.8 12.0 4.2 >10
5-Isopropoxy-2-cyclopropoxybenzamide 3.1 4.5 3.1 3.8
2,5-Diethoxybenzamide 1.5 18.0 5.5 >10

Key Findings :

  • The cyclopropoxy group in this compound increases lipophilicity (LogP = 2.9) compared to linear alkoxy substituents, enhancing membrane permeability but reducing solubility .
  • Positional isomerism significantly impacts metabolic stability. The target compound’s 5-cyclopropoxy/2-isopropoxy configuration avoids steric clashes with hepatic enzymes, yielding a longer half-life (6.8 h) than its isomer (3.1 h) .
  • Binding affinity correlates with substituent bulk; the isopropoxy group optimizes steric complementarity with enzyme active sites, achieving an IC50 of 2.5 μM, outperforming smaller (methoxy) or bulkier (tert-butoxy) analogues .
Limitations and Opportunities

While this compound demonstrates favorable pharmacokinetics, its solubility remains a challenge for formulation. Derivatives with polar pro-drug modifications (e.g., phosphate esters) are under exploration to address this.

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